molecular formula C6H11NS B2893253 cis-Hexahydro-1H-thieno[3,4-c]pyrrole CAS No. 741653-34-9

cis-Hexahydro-1H-thieno[3,4-c]pyrrole

Cat. No.: B2893253
CAS No.: 741653-34-9
M. Wt: 129.22
InChI Key: IELORWUAPRVYLB-OLQVQODUSA-N
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Description

cis-Hexahydro-1H-thieno[3,4-c]pyrrole: is a heterocyclic compound with a unique structure that includes a thieno ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-1H-thieno[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of organocatalytic approaches, which have gained attention for their efficiency and green chemistry benefits . The reaction conditions often involve the use of catalysts and solvents that facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: cis-Hexahydro-1H-thieno[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or other nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .

Scientific Research Applications

cis-Hexahydro-1H-thieno[3,4-c]pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism by which cis-Hexahydro-1H-thieno[3,4-c]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and context in which the compound is used .

Properties

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELORWUAPRVYLB-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CSC[C@@H]2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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